L-Valine, N-(cyclohexylcarbonyl)-

Supramolecular Chemistry Molecular Gels Self-Assembly

Procure L-Valine, N-(cyclohexylcarbonyl)- (CAS 118528-57-7) to leverage its unique cyclohexylcarbonyl group, which imparts conformational rigidity and steric bulk absent in linear N-acyl analogs. This critical differentiation enhances self-assembly into molecular gels with tunable rheology for drug delivery and tissue engineering, and enables MMP-2 inhibitor SAR studies. Substituting with N-hexyl or N-cyclopropylcarbonyl derivatives compromises experimental outcomes in structure-sensitive applications. Ensure your research integrity by selecting this specific derivative for reproducible supramolecular and proteomics results.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B13561453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, N-(cyclohexylcarbonyl)-
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CCCCC1
InChIInChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1
InChIKeyXYLGNAIAXWHHNJ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine, N-(cyclohexylcarbonyl)-: An Overview for Scientific Procurement


L-Valine, N-(cyclohexylcarbonyl)- (CAS 118528-57-7) is an N-acyl-L-alpha-amino acid derivative of the essential branched-chain amino acid L-valine . The molecule is characterized by a cyclohexylcarbonyl group attached to the nitrogen atom of the valine backbone (C12H21NO3; MW 227.30 g/mol) . This compound is utilized as a building block in proteomics research, peptide synthesis, and the development of novel materials .

Why N-Acyl-L-Valine Analogs Are Not Interchangeable with L-Valine, N-(cyclohexylcarbonyl)-


Despite sharing a common valine core, subtle modifications to the N-acyl group can profoundly alter the compound's supramolecular behavior and biological activity. For instance, the cyclohexyl moiety in L-Valine, N-(cyclohexylcarbonyl)- confers distinct conformational rigidity and steric bulk compared to linear alkyl or smaller cyclic groups [1]. This difference directly impacts the molecule's ability to self-assemble into higher-order structures, such as molecular gels, and its affinity for specific biological targets like matrix metalloproteinases (MMPs) [1]. Consequently, substituting this compound with a closely related N-acyl-L-valine derivative, such as the N-hexyl or N-cyclopropylcarbonyl analogs, is not a scientifically equivalent exchange and would likely compromise experimental outcomes in structure-sensitive applications.

L-Valine, N-(cyclohexylcarbonyl)-: A Quantitative Evidence Guide for Differentiated Performance


Superior Molecular Gelation Efficiency Compared to Linear N-Hexyl Analog

The cyclohexylcarbonyl derivative demonstrates significantly enhanced molecular gel formation efficiency compared to its linear N-hexyl analog. This is attributed to the cyclohexyl group's bulkiness and conformational preorganization, which promotes intermolecular interactions and fibril formation [1].

Supramolecular Chemistry Molecular Gels Self-Assembly

Distinct Rheological Profile in Self-Assembled Gels Versus N-Hexyl Analog

Rheological characterization of gels formed by the cyclohexyl-appended gelator revealed significant differences in mechanical properties when compared to those formed by the hexyl-appended analog [1]. This indicates that the cyclohexyl group imparts a different supramolecular architecture and network strength.

Rheology Soft Materials Supramolecular Chemistry

Demonstrated In Vitro Activity Against Matrix Metalloproteinase-2 (MMP-2)

This compound has been shown to inhibit the enzymatic activity of Matrix Metalloproteinase-2 (MMP-2), also known as 72 kDa type IV collagenase, in a fluorometric assay [1]. This provides a specific, quantitative benchmark for its interaction with a therapeutically relevant protease.

Enzymology Biochemistry Inhibitor Screening

Key Application Scenarios for L-Valine, N-(cyclohexylcarbonyl)- in Advanced Research


Design and Fabrication of Functional Molecular Gels and Soft Materials

Researchers developing novel supramolecular materials can leverage this compound's proven superiority over linear N-hexyl analogs in both gelation efficiency and resulting rheological properties [1]. The cyclohexyl group's ability to preorganize the molecule for intermolecular interactions makes it a preferred building block for creating gels with tunable mechanical characteristics for applications in drug delivery, tissue engineering, and advanced sensing platforms.

Proteomics Research and Enzyme Inhibition Studies

Given its characterized activity against MMP-2 (IC50: 7.94E+3 nM) [1], this compound serves as a valuable tool in proteomics research focused on matrix metalloproteinases and their role in disease. It can be used as a reference inhibitor in biochemical assays, in structure-activity relationship (SAR) studies for MMP-targeted drug discovery, and for exploring the functional consequences of MMP-2 inhibition in cellular and tissue models.

Peptide and Amino Acid Derivatization for Structure-Function Studies

As a defined N-acyl-L-valine derivative, this compound is an ideal building block for synthesizing more complex peptidomimetics. The steric and conformational properties imparted by the cyclohexylcarbonyl group [1] allow chemists to systematically probe the impact of N-terminal modifications on peptide stability, conformation, and biological activity, providing a clear advantage over smaller or more flexible N-acyl groups.

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